3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 2-aminopyridine with α-bromo ketones to form the thienopyridine ring system.
Subsequent steps involve the introduction of the amino group at the 3-position, which can be achieved through nucleophilic substitution reactions. The 4-fluorophenethyl group is usually introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides. The final step involves the formation of the carboxamide group, which can be accomplished through amidation reactions using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various functionalization reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is of interest for its potential pharmacological properties. Studies may focus on its efficacy and safety as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to therapeutic effects, such as reducing inflammation or inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and may have similar biological activities.
Fluorophenethyl derivatives: Compounds with the 4-fluorophenethyl group may exhibit similar pharmacological properties.
Pyridinyl derivatives: These compounds contain the pyridinyl group and may have comparable reactivity and biological effects.
Uniqueness
What sets 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This combination allows for a wide range of chemical reactions and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-N-[2-(4-fluorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c22-15-3-1-13(2-4-15)7-12-25-20(27)19-18(23)16-5-6-17(26-21(16)28-19)14-8-10-24-11-9-14/h1-6,8-11H,7,12,23H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFACOTAWNEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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